1,1,1,3,7,9,9,9-Octachlorononane

Lipophilicity Partition Coefficient Environmental Fate

1,1,1,3,7,9,9,9-Octachlorononane (CAS 13389-26-9) is a highly chlorinated alkane with the molecular formula C9H12Cl8 and a molecular weight of 403.82 g/mol. It is characterized by a calculated LogP of 6.89, indicating high lipophilicity.

Molecular Formula C9H12Cl8
Molecular Weight 403.795
CAS No. 13389-26-9
Cat. No. B577080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,3,7,9,9,9-Octachlorononane
CAS13389-26-9
Synonyms1,1,1,3,7,9,9,9-OCTACHLORONONANE
Molecular FormulaC9H12Cl8
Molecular Weight403.795
Structural Identifiers
SMILESC(CC(CC(Cl)(Cl)Cl)Cl)CC(CC(Cl)(Cl)Cl)Cl
InChIInChI=1S/C9H12Cl8/c10-6(4-8(12,13)14)2-1-3-7(11)5-9(15,16)17/h6-7H,1-5H2
InChIKeyJYHPDWPVJVUZHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1,3,7,9,9,9-Octachlorononane (CAS 13389-26-9): Baseline Properties and Procurement Context


1,1,1,3,7,9,9,9-Octachlorononane (CAS 13389-26-9) is a highly chlorinated alkane with the molecular formula C9H12Cl8 and a molecular weight of 403.82 g/mol . It is characterized by a calculated LogP of 6.89, indicating high lipophilicity . This compound is primarily procured as a reference standard for the analysis of chlorinated paraffins (CPs) and as a model compound in environmental fate and bioaccumulation studies due to its persistence and structural definition . Commercial availability typically includes a purity of 95% .

Why Generic Substitution of 1,1,1,3,7,9,9,9-Octachlorononane with Other Chlorinated Nonanes is Scientifically Invalid


Chlorinated nonanes are not interchangeable. The specific pattern of chlorine substitution on the nonane backbone directly determines the compound's physicochemical properties, particularly its lipophilicity (LogP/LogKow) [1]. Research on polychlorinated n-alkanes demonstrates that both the degree of chlorination and the precise substitution pattern exert a marked, non-linear influence on the octanol-water partition coefficient [1]. Therefore, substituting 1,1,1,3,7,9,9,9-Octachlorononane with a positional isomer (e.g., 1,1,1,3,8,9-Hexachlorononane) or an analog with a different chlorination degree will result in a compound with a significantly different environmental fate and bioaccumulation potential, invalidating experimental comparisons or analytical calibrations.

Quantitative Differentiation of 1,1,1,3,7,9,9,9-Octachlorononane: Head-to-Head Comparisons with Analogs


Lipophilicity (LogP) Comparison: 1,1,1,3,7,9,9,9-Octachlorononane vs. 1,1,1,3,8,9-Hexachlorononane

The target compound exhibits a significantly higher calculated LogP (6.89) compared to the less chlorinated analog 1,1,1,3,8,9-Hexachlorononane (LogP = 5.76) , . This difference of +1.13 log units corresponds to a more than tenfold increase in lipophilicity, directly impacting its environmental partitioning behavior.

Lipophilicity Partition Coefficient Environmental Fate

Lipophilicity Comparison: 1,1,1,3,7,9,9,9-Octachlorononane vs. 1,1,1,3,9,11,11,11-Octachlorododecane

The target compound's calculated LogP (6.89) is lower than that of a longer-chain octachloroalkane, 1,1,1,3,9,11,11,11-Octachlorododecane, which has an experimentally determined LogKow of 7.75 [1]. This difference of -0.86 log units highlights the role of chain length in modulating lipophilicity within the same chlorination degree class.

Lipophilicity Structure-Activity Relationship QSAR

Chlorine Content and Molecular Weight: 1,1,1,3,7,9,9,9-Octachlorononane vs. 1,1,1,3,8,9-Hexachlorononane

The target compound possesses a higher chlorine content (8 chlorine atoms; ~70.2% Cl by mass) and molecular weight (403.82 g/mol) compared to the hexachlorinated analog 1,1,1,3,8,9-Hexachlorononane (6 chlorine atoms; ~63.6% Cl by mass; 334.93 g/mol) , . This difference in chlorination degree directly affects its physicochemical behavior and analytical signature.

Physicochemical Properties Chlorination Degree Molecular Weight

Best Research and Industrial Application Scenarios for 1,1,1,3,7,9,9,9-Octachlorononane Based on Verified Evidence


Environmental Fate and Bioaccumulation Modeling

Based on its calculated LogP of 6.89 , 1,1,1,3,7,9,9,9-Octachlorononane is an appropriate model compound for studying the partitioning behavior of highly chlorinated alkanes in aquatic and terrestrial systems. Its lipophilicity is high enough to exhibit significant bioaccumulation potential, as inferred from its position relative to hexachlorononane (LogP 5.76) and octachlorododecane (LogKow 7.75) [1], making it a relevant surrogate for investigating the fate of persistent, bioaccumulative, and toxic (PBT) chlorinated paraffins.

Analytical Reference Standard for Chlorinated Paraffin Quantification

With a molecular weight of 403.82 g/mol and a distinct chlorine isotopic pattern from its 8 chlorine atoms , 1,1,1,3,7,9,9,9-Octachlorononane serves as a highly specific internal or calibration standard in gas chromatography-electron capture negative ionization mass spectrometry (GC-ECNI-MS) methods for quantifying complex technical CP mixtures in environmental samples. Its unique mass spectral signature minimizes interference, improving the accuracy and reliability of trace-level CP analysis .

Structure-Activity Relationship (SAR) and QSAR Studies

The compound's defined structure and available LogP data (6.89) enable its inclusion in quantitative structure-activity relationship (QSAR) models. By comparing it to data for other polychlorinated n-alkanes with varying chain lengths and chlorine substitution patterns, such as those studied by Hilger et al. (2011) [1], researchers can refine predictive models for the environmental behavior, toxicity, and bioaccumulation of this important class of industrial chemicals.

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